molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No. B042847
CAS RN: 87-60-5
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of chloro-methylanilines involves multiple steps, including nitration, condensation, the Gould-Jacobs reaction, and chlorination. A specific example, not directly related to 3-Chloro-2-methylaniline but illustrating the synthetic approach to similar compounds, is the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline through selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, achieving a total yield of 20% (You Qidong, 2009).

Molecular Structure Analysis Molecular structure investigations, including FT-IR, FT-Raman vibrational spectra, and theoretical studies, provide insights into the bond lengths, bond angles, and vibrational frequencies of chloro-methylanilines. For instance, studies on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have shown good agreement between experimental and calculated frequencies, demonstrating the reliability of DFT-B3LYP/6-311++G(d,p) calculations for vibrational studies of these compounds (M. Karabacak, D. Karagöz, M. Kurt, 2009).

Chemical Reactions and Properties The reactivity and properties of 3-Chloro-2-methylaniline can be influenced by its functional groups. For instance, the presence of a methyl group and a chloro group can affect its reactivity in substitution reactions and its behavior in the formation of complexes or derivatives. Detailed studies on the reactivity patterns and synthesis of derivatives provide valuable information on its chemical behavior.

Physical Properties Analysis The physical properties of 3-Chloro-2-methylaniline, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. For example, the crystal structure of related chloroanilines has been determined by X-ray diffraction, revealing insights into the molecular arrangements and interactions that can influence their physical behavior (Héctor Novoa de Armas, N. Blaton, O. Peeters, C. D. De Ranter, M. Suárez, E. Ochoa, Y. Verdecia, E. Salfrán, 2000).

Scientific Research Applications

  • Carcinogenicity Studies :

    • Oral administration of compounds like 3,3'-dichlorobenzidine and 4,4'-methylene-bis(2-chloroaniline), which are structurally related to 3-Chloro-2-methylaniline, has been found to cause neoplasia in rats (Stula, Sherman, Zapp, & Clayton, 1975).
    • 4-Chloro-2-methylaniline, specifically, has shown extensive binding to proteins, DNA, and RNA in rat liver, suggesting carcinogenic potential (Hill, Shih, & Struck, 1979).
  • Synthesis and Chemical Applications :

    • A new method for preparing 2-chloro-6-methylaniline, a related compound, has been developed, which is more efficient and environmentally friendly (Zhang Qian-cheng, 2009).
    • The regioselective dearomatization of 2-methylphenols and 2-methylanilines, including 3-Chloro-2-methylaniline, has been studied for the formation of cyclohexa-2,4-dienone derivatives (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
  • Spectroscopic Analysis :

    • Vibrational frequencies of 2-chloro-4-methylaniline have been analyzed and found in good agreement with experimental data, providing insights into the molecular structure (Karabacak, Karagöz, & Kurt, 2009).
    • Fourier transform infrared and Raman spectroscopic studies of 3-chloro-4-methylaniline metal(II) tetracyanonickelate and chloride complexes have revealed promising structures and effective magnetic moments (Yurdakul & Sen, 1999).
  • Environmental and Biological Studies :

    • Aniline derivatives, including chloroanilines and methylanilines, have been found frequently in Dutch rivers, indicating environmental prevalence and potential impact (Wegman & Korte, 1981).
    • The Extractive Membrane Bioreactor technology has been developed for the degradation of 3-chloro-4-methylaniline in industrial wastewater, achieving high extraction and mineralization rates (Splendiani et al., 2000).

Safety And Hazards

3-Chloro-2-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The market growth and size of 3-Chloro-2-methylaniline indicate a successful and expanding business, driven by their commitment to innovation, quality, and customer satisfaction .

properties

IUPAC Name

3-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZUVPLKVDZNDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

6259-40-1 (hydrochloride)
Record name 3-Chloro-2-methylphenylamine
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DSSTOX Substance ID

DTXSID3024815
Record name 3-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline]
Record name 3-Chloro-o-toluidine
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Boiling Point

245 °C @ 760 MM HG
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Solubility

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Vapor Pressure

0.04 [mmHg]
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Product Name

3-Chloro-2-methylaniline

Color/Form

LIQUID

CAS RN

87-60-5
Record name 3-Chloro-2-methylaniline
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Record name 3-Chloro-2-methylphenylamine
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Record name Benzenamine, 3-chloro-2-methyl-
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Record name 3-chloro-o-toluidine
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Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Melting Point

O-2 °C
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Synthesis routes and methods I

Procedure details

To a mixed solution of 150 g of stannous chloride and 200 ml of concentrated sulfuric acid under ice-cooling is added 29 g of 2-chloro-6-nitrotoluene. Then, the solution is heated at 100° C. for 1 hour, resulting in white crystals. The crystals are recovered by filtration and dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution, followed by extracting with 500 ml of chloroform. After washing the extract with 400 ml of water, the chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure for concentration. Distillation of the resultant residue yields 23 g of 2-methyl-3-chloroaniline as the fraction of 115°-116° C./10 mmHg.
[Compound]
Name
stannous chloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the crude [3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester (5.21 g) in dichloromethane (180 ml) was added trifluoroacetic acid (20 ml). The reaction mixture was stirred at room temperature for 5 days and then partitioned between dichloromethane and 5% sodium bicarbonate solution. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 4-Chloro-2-methyl-1H-indole and 3-Chloro-2-methyl-phenylamine as a mixture (2.6 g mixture, 69% yield of 4-Chloro-2-methyl-1H-indole). 1H NMR (CDCl3) d: 2.45 (s, 3H), 6.32-6.33 (m, 1H), 6.98-7.18 (m, 3H), 7.96 (bs, 1H), M−H: 164.
Name
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylaniline
Reactant of Route 2
3-Chloro-2-methylaniline
Reactant of Route 3
3-Chloro-2-methylaniline
Reactant of Route 4
3-Chloro-2-methylaniline
Reactant of Route 5
3-Chloro-2-methylaniline
Reactant of Route 6
3-Chloro-2-methylaniline

Citations

For This Compound
195
Citations
K Fuchs, A Schreiner, F Lingens - Microbiology, 1991 - microbiologyresearch.org
… In the case of 3-chloro-2-methylaniline, however, only a small proportion (about 10 %) was … Extended cultivation of strain CTM with 2-methylaniline and 3chloro-2-methylaniline yielded …
Number of citations: 54 www.microbiologyresearch.org
RC Duty - Analytical Chemistry, 1977 - ACS Publications
… The 3-chloro-2-methylaniline (K & K laboratories), 4-chloro-2-methylaniline (Aldrich Chemical Co.) and 5-chloro-2-methylaniline(Aldrich Chemical Co.) were acetylated by a standard …
Number of citations: 1 pubs.acs.org
S KINDO, SA BHOITE - hakon-art.com
… The accelerating ionic effect indicates that di-3-chloro-2-methylaniline phosphate undergoes hydrolysis with positive effect of ionic strength. The corresponding slope (specific acid …
Number of citations: 0 www.hakon-art.com
MC Blanco, A Palma, A Bahsas… - … Section C: Crystal …, 2009 - scripts.iucr.org
… 4,4′-(Phenylmethylene)bis(6-allyl-3-chloro-2-methylaniline), C 27 H 28 Cl 2 N 2 , (I) [link] , and 4,4′-(2-thienylmethylene)bis(6-allyl-3-chloro-2-methylaniline), C 25 H 26 Cl 2 N 2 S, (II) …
Number of citations: 8 scripts.iucr.org
S Yurdakul, AI Sen - Vibrational spectroscopy, 1999 - Elsevier
… −1 for 4-chloro-2-methylaniline; 3-chloro-2-methylaniline and 5-chloro-2-methylaniline molecules, … , 3-chloro-2-methylaniline, and 5-chloro-2-methylaniline molecules, respectively [1]. …
Number of citations: 28 www.sciencedirect.com
S KINDO, SA BHOITE - acta.co.in
… di-3-chloro-2-methylaniline phosphate was studied in the range of pH 0.00 to 7.60 in 40% (v/… pH log rate profile for the hydrolysis of di-3-chloro-2-methylaniline phosphate In this pH …
Number of citations: 0 www.acta.co.in
R Paliwal, R Malik, R Kant, D Gangwar - unpublished data - ijrar.com
… Voltammetric behavior of 2-Bromo 4, 6-dinitroaniline and 3-chloro 2methylaniline in aqueous medium, (unpublished data). 18. Paliwal, R., Malik, R., Kant, R (2018) Voltammetric …
Number of citations: 1 ijrar.com
A Di Corcia, R Samperi - Analytical Chemistry, 1990 - ACS Publications
… ; 2, m-chloroaniline; 3, o-chloroaniline; 4, 4-chloro-2-metylaniline; 5, 3chloro-2-methylaniline; 6, 5-chloro-2-methylaniline; 7, 2-chloro-4methylaniline; 8, 2-… 96 3-chloro-2-methylaniline …
Number of citations: 78 pubs.acs.org
A Splendiani, JAGC Moreira de Sa… - Environmental …, 2000 - Wiley Online Library
… the target compound as well as other compounds with a similar molecular structure (mostly chlorinated aromatic rings) that were known to be biodegradable (3-chloro-2-methylaniline, …
Number of citations: 22 aiche.onlinelibrary.wiley.com
R Paliwal, R Malik, R Kant - … Journal of Creative Research Thought, 6, 2018 - academia.edu
… Abstract: 3-chloro-2-methylaniline (3C2MA) is toxic for Human health and has been used as a precursor in industrial products, drugs, combustion products, pesticides, dyes, plastic, …
Number of citations: 2 www.academia.edu

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